Cas no 115467-04-4 (5-Bromo-2-ethoxy-1,3-difluorobenzene)

5-Bromo-2-ethoxy-1,3-difluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-ethoxy-1,3-difluorobenzene
- 5-bromo-2-ethoxy-1,3-difluoro-benzene
- CS-0195080
- Benzene, 5-bromo-2-ethoxy-1,3-difluoro-
- NDUBLGNFIPJKSL-UHFFFAOYSA-N
- A893869
- E91774
- 4-bromo-2,6-difluorophenetole
- 1-Bromo-3,5-difluoro-4-ethoxybenzene
- 115467-04-4
- AKOS022187097
- SCHEMBL3800127
- 4-Ethoxy-3,5-difluorobromobenzene
-
- MDL: MFCD18917873
- Inchi: InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
- InChI Key: NDUBLGNFIPJKSL-UHFFFAOYSA-N
- SMILES: CCOC1=C(C=C(C=C1F)Br)F
Computed Properties
- Exact Mass: 235.96483g/mol
- Monoisotopic Mass: 235.96483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 9.2Ų
5-Bromo-2-ethoxy-1,3-difluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC50441-10g |
4-Ethoxy-3,5-difluorobromobenzene |
115467-04-4 | 98% | 10g |
£395.00 | 2025-02-21 | |
TRC | B111710-50mg |
5-Bromo-2-ethoxy-1,3-difluorobenzene |
115467-04-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
1PlusChem | 1P000GHQ-1g |
Benzene, 5-bromo-2-ethoxy-1,3-difluoro- |
115467-04-4 | 95% | 1g |
$105.00 | 2025-02-18 | |
A2B Chem LLC | AA20574-250mg |
5-Bromo-2-ethoxy-1,3-difluorobenzene |
115467-04-4 | 250mg |
$75.00 | 2024-04-20 | ||
1PlusChem | 1P000GHQ-250mg |
Benzene, 5-bromo-2-ethoxy-1,3-difluoro- |
115467-04-4 | 95 | 250mg |
$79.00 | 2025-03-20 | |
Crysdot LLC | CD12177906-5g |
5-Bromo-2-ethoxy-1,3-difluorobenzene |
115467-04-4 | 95+% | 5g |
$424 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265750-5g |
5-Bromo-2-ethoxy-1,3-difluorobenzene |
115467-04-4 | 95+% | 5g |
¥3567.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265750-10g |
5-Bromo-2-ethoxy-1,3-difluorobenzene |
115467-04-4 | 95+% | 10g |
¥6522.00 | 2024-08-09 | |
abcr | AB429471-5g |
1-Bromo-3,5-difluoro-4-ethoxybenzene; . |
115467-04-4 | 5g |
€539.30 | 2024-04-20 | ||
1PlusChem | 1P000GHQ-10g |
Benzene, 5-bromo-2-ethoxy-1,3-difluoro- |
115467-04-4 | 95% | 10g |
$498.00 | 2025-02-18 |
5-Bromo-2-ethoxy-1,3-difluorobenzene Related Literature
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
Additional information on 5-Bromo-2-ethoxy-1,3-difluorobenzene
Introduction to 5-Bromo-2-ethoxy-1,3-difluorobenzene (CAS No. 115467-04-4)
5-Bromo-2-ethoxy-1,3-difluorobenzene, identified by its Chemical Abstracts Service (CAS) number 115467-04-4, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated benzenes, which are widely studied due to their unique electronic and steric properties, making them valuable intermediates in the synthesis of various bioactive molecules.
The structural motif of 5-Bromo-2-ethoxy-1,3-difluorobenzene consists of a benzene ring substituted with a bromine atom at the 5-position, an ethoxy group at the 2-position, and two fluorine atoms at the 1 and 3 positions. This specific arrangement imparts distinct reactivity and functionality, which has been exploited in numerous synthetic pathways. The presence of both bromine and fluorine atoms makes this compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, the demand for fluorinated aromatic compounds has surged due to their enhanced metabolic stability, improved binding affinity to biological targets, and increased lipophilicity in drug candidates. 5-Bromo-2-ethoxy-1,3-difluorobenzene has emerged as a key building block in the development of novel therapeutic agents. Its applications span across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.
One of the most compelling aspects of 5-Bromo-2-ethoxy-1,3-difluorobenzene is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancerous cells. By incorporating this compound into kinase inhibitor molecules, researchers have been able to develop potent and selective inhibitors that exhibit promising preclinical activity. For instance, derivatives of 5-Bromo-2-ethoxy-1,3-difluorobenzene have been reported to target specific tyrosine kinases, demonstrating efficacy in inhibiting tumor growth in vitro and in vivo.
Another area where 5-Bromo-2-ethoxy-1,3-difluorobenzene has shown promise is in the development of antiviral agents. The unique electronic properties of fluorinated aromatic compounds can influence the binding kinetics and thermodynamics of viral proteases and polymerases. Recent studies have highlighted the use of 5-Bromo-2-ethoxy-1,3-difluorobenzene derivatives as scaffolds for designing inhibitors against RNA viruses. These inhibitors have demonstrated potential in reducing viral replication by interfering with critical enzymatic steps.
The agrochemical industry has also benefited from the incorporation of 5-Bromo-2-ethoxy-1,3-difluorobenzene into crop protection agents. Its structural features contribute to the development of herbicides and fungicides that exhibit improved efficacy against resistant plant pathogens. The fluorine atoms enhance the lipophilicity of these compounds, allowing for better absorption and translocation within plant tissues. This has led to the discovery of novel agrochemicals that offer enhanced performance while maintaining environmental safety profiles.
The synthetic methodologies for preparing 5-Bromo-2-ethoxy-1,3-difluorobenzene have been refined over time to achieve higher yields and purities. Traditional approaches often involve multi-step sequences starting from commercially available precursors such as bromobenzene or ethylbenzene. However, modern synthetic strategies have leveraged transition metal catalysis and flow chemistry to streamline these processes. For example, palladium-catalyzed cross-coupling reactions have enabled direct functionalization at specific positions on the benzene ring without extensive purification steps.
The safety profile of 5-Bromo-2-ethoxy-1,3-difluorobenzene is another critical consideration in its application. While halogenated aromatic compounds can pose certain hazards if mishandled, proper handling protocols ensure that researchers can utilize this compound safely in their work. Industrial-scale production adheres to stringent regulatory guidelines to minimize risks associated with exposure during synthesis and formulation.
Looking ahead, the future prospects for 5-Bromo-2-ethoxy-1,3-difluorobenzene are promising as research continues to uncover new applications and optimize synthetic routes. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery process by predicting novel derivatives with enhanced properties. Additionally, green chemistry principles are being integrated into synthetic workflows to reduce environmental impact while maintaining high efficiency.
In conclusion,5-Bromo-2 ethoxy 1 3 difluorobenzene (CAS No 115467044) stands as a versatile intermediate with broad utility across pharmaceutical agrochemical and material science domains Its unique structural features continue to drive innovation enabling the development of next generation therapeutics agrochemicals and advanced materials The ongoing exploration into its applications underscores its significance as a valuable chemical entity
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